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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine

CAS No.: 74877-07-9

Cat. No.: B1306573

Get Quote

Toxicological & Pharmacological Monograph: 1-(3,4-Dichlorophenyl)ethanamine

Executive Summary 1-(3,4-Dichlorophenyl)ethanamine (also known as 3,4-dichloro-α-

methylbenzylamine) is a chiral primary amine serving as a critical "privileged scaffold" in the

synthesis of CNS-active agents.[1] It acts as a key pharmacophore for Sigma-1 receptor

ligands and serotonin reuptake inhibitors (SSRIs) such as sertraline.[1] While valuable in

medicinal chemistry, its structural homology to neurotoxic amphetamines (specifically 3,4-

dichloroamphetamine) necessitates a rigorous toxicological understanding. This guide

synthesizes its physicochemical profile, acute toxicity hazards, and pharmacological

mechanisms to establish safe handling protocols for research environments.

Chemical Identity & Physicochemical Profile
Understanding the lipophilicity and basicity of this compound is essential for predicting its

bioavailability and blood-brain barrier (BBB) penetration.[1]
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Property Data Relevance

IUPAC Name
1-(3,4-

Dichlorophenyl)ethanamine
Official designation

CAS Numbers

Racemic: 74877-07-9S-

Enantiomer: 823790-74-5R-

Enantiomer: 1212307-96-4

(HCl)

Stereochemistry dictates

binding affinity (S-isomer often

more active).[1]

Molecular Formula C₈H₉Cl₂N MW: 190.07 g/mol

Physical State

Colorless to pale yellow liquid

(Free base)White crystalline

solid (HCl salt)

Free base is volatile and

corrosive; salt is an irritant

dust.[1]

LogP (Predicted) ~2.4 – 2.8

High Lipophilicity: Readily

crosses the BBB; high

potential for CNS

accumulation.[1]

pKa (Predicted) ~9.5 – 10.0

Exists predominantly as a

cation at physiological pH

(7.4).[1]

Solubility
Low in water (Free base); High

in DMSO, Ethanol

Requires organic solvents for

stock solutions.

Toxicological Hazards (GHS Classification)
Note: Specific LD50 values for this exact CAS are often proprietary.[1] The following data is

synthesized from Safety Data Sheets (SDS) of the compound and high-fidelity read-across

from structural analogs (e.g., 3,4-dichlorophenethylamine).

Acute Toxicity[1][2][4]
Oral: Category 4 (Harmful if swallowed).[1] Estimated LD50: 300–2000 mg/kg (Rat).[1]

Mechanism:[2][3][4] Systemic absorption leads to sympathomimetic effects (tachycardia,

agitation) followed by potential CNS depression.
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Dermal: Category 4 (Harmful in contact with skin).[1]

Inhalation: Category 3 (Respiratory Irritant).[1] Vapor or dust causes severe irritation to the

upper respiratory tract.[1]

Local Effects (Irritation/Corrosion)[1]
Skin: Category 2 (Irritant) to Category 1B (Corrosive) depending on concentration and form

(Free base is more caustic than HCl salt).[1]

Eyes: Category 2A (Serious Eye Irritation).[1] Risk of corneal opacity if untreated.[1]

Genotoxicity & Carcinogenicity[2]
Ames Test: Generally negative for simple benzylamines, but chlorinated aromatics carry a

risk of metabolic activation to reactive epoxides.

Carcinogenicity: No specific data available.[1] Not listed by IARC, NTP, or OSHA.

Pharmacological Mechanisms & "Expert" Insights
This section details why this molecule is biologically active. Its structure allows it to mimic

endogenous monoamines, interacting with critical CNS targets.[1]

A. Sigma-1 Receptor Modulation
The 3,4-dichlorophenyl moiety is a classic "anchor" for Sigma-1 receptor (σ1R) ligands. 1-(3,4-
Dichlorophenyl)ethanamine serves as the pharmacophoric core for high-affinity σ1R

antagonists like BD1047.[1][2][5]

Mechanism: The dichlorophenyl ring occupies the hydrophobic pocket of the σ1R, while the

amine forms an electrostatic interaction with Asp126.

Effect: Modulation of calcium signaling at the mitochondria-associated endoplasmic reticulum

membrane (MAM).[1][6]

B. Monoamine Transporter Interaction (SERT/DAT/NET)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://www.benchchem.com/product/b1306573/docs?utm_src=pdf-body#toxicological-data-for-1-3-4-dichlorophenyl-ethanamine
https://www.benchchem.com/product/b1306573/docs?utm_src=pdf-body#toxicological-data-for-1-3-4-dichlorophenyl-ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785038/
https://pubmed.ncbi.nlm.nih.gov/9137911/
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://www.mdpi.com/1422-0067/22/16/8416
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structurally, the compound is a "chain-shortened" analog of 3,4-Dichloroamphetamine (3,4-

DCA) and a substructure of Sertraline.

Structure-Activity Relationship (SAR):

Sertraline: Tetralin ring constrains the amine.[1] Potent SSRI.[1]

3,4-DCA: Propyl chain (3 carbons).[1] Potent serotonin releaser and neurotoxin.[1]

1-(3,4-Dichlorophenyl)ethanamine: Ethyl chain (2 carbons).[1][5] Retains affinity for

transporters but generally lacks the potent vesicle-depleting neurotoxicity of

amphetamines.[1] However, it acts as a competitive reuptake inhibitor.[1]

Visualizing the SAR & Toxicity Risks
The following diagram illustrates the structural relationship between the target compound, its

therapeutic derivatives, and toxic analogs.

Pharmacophore vs. Toxicophore

1-(3,4-Dichlorophenyl)ethanamine
(Target Compound)

Sertraline (Zoloft)
(Therapeutic SSRI)

Rigidification (Tetralin ring)
Increases Selectivity

BD1047
(Sigma-1 Antagonist)

N-alkylation extension
High Sigma-1 Affinity

3,4-Dichloroamphetamine (DCA)
(Serotonergic Neurotoxin)

Chain Extension (+1 Carbon)
Increases Neurotoxicity Risk

The 2-carbon chain (Ethanamine) reduces
neurotoxic potential compared to

the 3-carbon (Amphetamine) analog.

Click to download full resolution via product page

Figure 1: Structure-Activity Relationship (SAR) highlighting the divergence between therapeutic

utility (Sertraline/BD1047) and neurotoxic risk (DCA).[3][7]

Metabolic Fate & Biotransformation[1][2]
Understanding metabolism is crucial for interpreting in vivo data.[1] The primary metabolic

pathways involve oxidative deamination and ring hydroxylation.[1]
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Figure 2: Predicted metabolic pathways.[1] Oxidative deamination by Monoamine Oxidase

(MAO) is the dominant route, leading to ketone and alcohol metabolites.

Safe Handling & Risk Management Protocol
This protocol is designed for research laboratories handling milligram-to-gram quantities.[1]

A. Engineering Controls

Primary: Use a certified chemical fume hood.[1] The free base is volatile; vapors are

irritating.[1]

Secondary: Local exhaust ventilation (LEV) for weighing solid salts.[1]

B. Personal Protective Equipment (PPE)

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1] For prolonged

contact/immersion, use Laminate film (Silver Shield).[1]

Respiratory: If handling powder outside a hood (not recommended), use a P95/P100

particulate respirator.

C. Emergency Response Workflow
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Exposure Incident

Skin Contact Eye Contact Inhalation

1. Drench with water (15 min)
2. Remove contaminated clothing

3. Apply polyethylene glycol (if avail)

1. Rinse with eyewash (15 min)
2. Hold eyelids open

3. Consult Ophthalmologist

1. Move to fresh air
2. Oxygen if breathing difficult

3. Monitor for pulmonary edema

Seek Medical Attention
(Bring SDS)

Click to download full resolution via product page

Figure 3: Emergency response decision tree for acute exposure incidents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1306573?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-alpha-methylbenzylamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785038/
https://www.researchgate.net/figure/Proposed-route-for-the-formation-of-3-4-methylenedioxybenzonitrile-8-This-by-product_fig2_226901923
https://patents.google.com/patent/CN107417546A/en
https://patents.google.com/patent/CN107417546A/en
https://pubmed.ncbi.nlm.nih.gov/9137911/
https://pubmed.ncbi.nlm.nih.gov/9137911/
https://www.mdpi.com/1422-0067/22/16/8416
https://pubmed.ncbi.nlm.nih.gov/11150168/
https://pubmed.ncbi.nlm.nih.gov/11150168/
https://pubmed.ncbi.nlm.nih.gov/11150168/
https://www.benchchem.com/product/b1306573/docs#toxicological-data-for-1-3-4-dichlorophenyl-ethanamine
https://www.benchchem.com/product/b1306573/docs#toxicological-data-for-1-3-4-dichlorophenyl-ethanamine
https://www.benchchem.com/product/b1306573/docs#toxicological-data-for-1-3-4-dichlorophenyl-ethanamine
https://www.benchchem.com/product/b1306573/docs#toxicological-data-for-1-3-4-dichlorophenyl-ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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